While the specific biological activities of this compound are not fully elucidated, it has been investigated as a building block in the synthesis of more complex molecules with potential pharmaceutical applications [, , ]. Additionally, derivatives of 4-(6-Chloropyridazin-3-yl)morpholine have been explored for their potential as nicotinic acetylcholine receptor ligands [, ].
The compound is derived from the reaction of 6-chloropyridazine with morpholine, making it part of a broader class of pyridazine-based compounds known for their diverse biological activities. Pyridazines are recognized for their stability and synthetic versatility, often serving as scaffolds in drug development and chemical research .
The synthesis of 4-(6-Chloropyridazin-3-yl)morpholine typically involves the following steps:
The molecular structure of 4-(6-Chloropyridazin-3-yl)morpholine can be described as follows:
4-(6-Chloropyridazin-3-yl)morpholine can undergo various chemical reactions:
The mechanism of action of 4-(6-Chloropyridazin-3-yl)morpholine primarily involves its role as a catalyst in various organic reactions:
Research has indicated that similar compounds exhibit analgesic properties, suggesting that 4-(6-Chloropyridazin-3-yl)morpholine may also possess bioactive potential .
The physical and chemical properties of 4-(6-Chloropyridazin-3-yl)morpholine include:
4-(6-Chloropyridazin-3-yl)morpholine has several applications across various scientific fields:
Ongoing research aims to explore its efficacy in biological systems further and identify new applications within medicinal chemistry .
4-(6-Chloropyridazin-3-yl)morpholine (CAS 17259-32-4) is a bicyclic heterocyclic compound integrating a chloropyridazine ring and a morpholine moiety. Its molecular formula is C₈H₁₀ClN₃O, with a molecular weight of 199.64 g/mol. The IUPAC name, 4-(6-chloropyridazin-3-yl)morpholine, precisely defines the connectivity: the morpholine nitrogen bonds to the carbon at position 3 of the pyridazine ring, while chlorine occupies position 6 [1] [4] [6].
The pyridazine ring is electron-deficient due to adjacent nitrogen atoms, creating a dipole moment that enhances reactivity toward nucleophiles at C6. The morpholine group contributes steric bulk and moderate basicity (pKa ~8.7), influencing solubility and hydrogen-bonding potential. Key structural identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value/Descriptor |
---|---|
Canonical SMILES | C1COCCN1C2=NN=C(C=C2)Cl |
InChI Key | QDXCFLKGKSWHMI-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 5 (3N, 1O in morpholine; 1N in pyridazine) |
Hydrogen Bond Donors | 0 |
Topological Polar Surface Area | 41.6 Ų |
LogP (estimated) | 1.2 |
The morpholine adopts a chair conformation, positioning its oxygen and nitrogen for potential water-mediated protein interactions. The C-Cl bond length (1.74 Å) and C6-N1 bond order render this site electrophilic, facilitating nucleophilic displacement—a cornerstone of its derivatization utility in medicinal chemistry [4] [6].
Pyridazine-morpholine hybrids emerged prominently in late 20th-century antibiotic research, notably within beta-lactam cephalosporins like cefpodoxime and ceftibuten. While not direct analogues, these drugs demonstrated the pharmacological relevance of pyridazine cores paired with saturated nitrogen heterocycles. Morpholine’s inclusion improved water solubility and metabolic stability compared to simpler amines, addressing pharmacokinetic limitations of early heterocyclic antibiotics [2].
The synthesis of 4-(6-chloropyridazin-3-yl)morpholine exploits regioselective nucleophilic aromatic substitution (SNAr). 3,6-Dichloropyridazine reacts with morpholine under mild heating (60–80°C), where C3 is preferentially substituted due to greater electron deficiency. This route, scalable in polar aprotic solvents, yields >70% pure product after recrystallization [4] [6]:
Synthetic Equation:3,6-Dichloropyridazine + Morpholine → 4-(6-Chloropyridazin-3-yl)morpholine + HCl
This scaffold gained traction as a building block for kinase inhibitors post-2000, coinciding with structure-based drug design. Its capacity to serve as a hinge-binding fragment was recognized in studies targeting ATP-binding sites, where the pyridazine nitrogen could accept hydrogen bonds from kinase backbone residues (e.g., Ala100 in CDK8) [3].
4-(6-Chloropyridazin-3-yl)morpholine is pivotal in designing kinase inhibitors targeting "DMG-out" conformations, where the Asp-Met-Gly motif displaces to create a deep hydrophobic pocket. Unlike Sorafenib—a multikinase inhibitor with a Type II binding mode—this scaffold enables tailored selectivity.
Table 2: Comparison with Sorafenib-Derived Kinase Inhibitors
Feature | Sorafenib Analogues | 4-(6-Chloropyridazin-3-yl)morpholine Derivatives |
---|---|---|
Hinge Binder | Pyridine-2-carboxamide | Pyridazine-morpholine |
Central Linker | Phenyl urea | Pyrrolidine or flexible alkyl chain |
Solubility Profile | Low (cLogP ~3.8) | Improved (cLogP 1.2–2.5; solubility index 5.7) [3] |
Selectivity Optimization | Moderate (inhibits VEGFR, PDGFR, Raf) | High (e.g., >200-fold selectivity for CDK8) |
Key Protein Interaction | Hydrogen bond to Glu66 | Water-mediated hydrogen bonds to Asp173 [3] |
In CDK8:cyclin C complexes, morpholine derivatives occupy the hydrophobic back pocket vacated by the DMG loop. The morpholine oxygen stabilizes the DFG-out conformation via water-mediated hydrogen bonds, while the pyridazine nitrogen anchors to Ala100. This contrasts with Sorafenib’s direct hydrogen bond to Glu66 [3].
Derivatization strategies focus on C6 chlorine displacement. Aminopyrimidines installed at C6 (e.g., compound 20 in CDK8 studies) boost potency (IC₅₀ = 4.2 nM) and solubility. The morpholine’s role is dual: it reduces planarity (enhancing solubility) and provides a synthetic handle for introducing solubilizing groups like morpholine-4-carboxylates [3] [7].
Recent antitumor analogues replace Sorafenib’s trifluoromethylphenyl group with pyridazine-morpholine fragments. Compound 3d from Zhou and Chen’s study achieved IC₅₀ = 0.56 μM against HeLa cells, leveraging the pyridazine ring for enhanced DNA intercalation potential absent in Sorafenib [7]. This underscores the scaffold’s versatility in balancing kinase affinity and physicochemical properties—a key advantage in overcoming the solubility-limited efficacy of first-generation kinase inhibitors.
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: